N-(4-bromophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide
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Description
N-(4-bromophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C18H16BrN3O4S2 and its molecular weight is 482.37. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Studies on similar thiazole and sulfonamide derivatives have demonstrated promising antimicrobial properties. For instance, the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety aimed to develop antimicrobial agents showed significant in vitro antibacterial and antifungal activities, indicating the potential use of such compounds in combating microbial infections (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). This suggests that N-(4-bromophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide could be explored for similar antimicrobial applications.
Anticancer Applications
Compounds with thiazole and sulfonamide moieties have also been investigated for their potential anticancer activities. For example, research on 2-pyrazoline-substituted 4-thiazolidinones showed selective inhibition of leukemia cell lines, highlighting the anticancer potential of thiazole derivatives (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013). This indicates that this compound could be investigated for its efficacy in cancer research, particularly in understanding its mechanism of action and therapeutic potential.
Enzyme Inhibitory Applications
Thiazole derivatives have been explored for their enzyme inhibitory activities, which could have implications in treating various diseases, including metabolic disorders and neurodegenerative diseases. A study on thiazolylsulfonamides as carbonic anhydrase inhibitors revealed that such compounds could inhibit physiologically and pharmacologically relevant human carbonic anhydrase isoforms, suggesting potential therapeutic applications in conditions where carbonic anhydrase activity is implicated (Carta, Birkmann, Pfaff, Buschmann, Schwab, Zimmermann, Maresca, & Supuran, 2017). This points to the possibility of this compound serving as a lead compound in developing enzyme inhibitors for therapeutic use.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O4S2/c1-26-15-6-8-16(9-7-15)28(24,25)22-18-21-14(11-27-18)10-17(23)20-13-4-2-12(19)3-5-13/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTLSWHBSXSMAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.